molecular formula C18H19ClN2O2S B3480885 methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate

methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate

Cat. No.: B3480885
M. Wt: 362.9 g/mol
InChI Key: ZPXFIRNKUHINFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate, also known as MCCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MCCP is a thiol-reactive compound that can label cysteine residues in proteins, making it a valuable tool in biochemical and physiological studies.

Mechanism of Action

Methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. The thiol group of cysteine reacts with the carbonothioyl group of this compound, forming a covalent bond between the two molecules. This labeling process can help researchers to identify and study the structure and function of proteins.
Biochemical and Physiological Effects:
This compound labeling can affect the biochemical and physiological properties of proteins. The covalent bond formed between this compound and cysteine can alter the charge, size, and shape of the labeled protein. This can affect the protein's function, stability, and interactions with other molecules. However, the extent of these effects depends on the location and number of cysteine residues in the protein.

Advantages and Limitations for Lab Experiments

Methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate has several advantages as a labeling reagent for cysteine residues in proteins. It is a specific and efficient labeling reagent that can label cysteine residues in a variety of proteins. This compound labeling is also reversible, allowing researchers to remove the label and study the unlabeled protein. However, this compound labeling can be affected by the presence of other thiol-containing molecules in the sample, which can compete with cysteine residues for labeling. Additionally, this compound labeling can affect the biochemical and physiological properties of the labeled protein, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate research. One direction is to develop new labeling reagents that can label other amino acid residues in proteins. Another direction is to study the effects of this compound labeling on the structure and function of proteins in more detail. This can help researchers to better understand the limitations and advantages of this compound labeling. Additionally, this compound can be used in the development of new drugs that target cysteine residues in proteins. This can lead to the development of new treatments for diseases that involve cysteine-containing proteins.

Scientific Research Applications

Methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate has been used extensively in scientific research as a thiol-reactive compound that can label cysteine residues in proteins. This labeling process can help researchers to identify and study the structure and function of proteins. This compound has been used in various fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, this compound has been used to study protein-protein interactions, enzyme kinetics, and protein folding. In pharmacology, this compound has been used to study the mechanism of action of drugs and to identify potential drug targets. In neuroscience, this compound has been used to study the structure and function of ion channels and neurotransmitter receptors.

Properties

IUPAC Name

methyl 2-[4-[2-(4-chlorophenyl)ethylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c1-23-17(22)12-14-4-8-16(9-5-14)21-18(24)20-11-10-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXFIRNKUHINFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate
Reactant of Route 4
Reactant of Route 4
methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate
Reactant of Route 6
methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.